

A Comparative Analysis of SR19881 and GW501516 in Enhancing Fatty Acid Oxidation

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Compound of Interest		
Compound Name:	SR19881	
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In the landscape of metabolic research, the modulation of fatty acid oxidation presents a promising therapeutic avenue for a myriad of disorders, including metabolic syndrome, obesity, and type 2 diabetes. Among the pharmacological tools employed to investigate and stimulate this pathway are synthetic ligands for Peroxisome Proliferator-Activated Receptors (PPARs). This guide provides a detailed, objective comparison of two such compounds: **SR19881**, a potent PPAR α agonist, and GW501516, a well-characterized PPAR δ agonist, with a focus on their capacity to enhance fatty acid oxidation.

While direct comparative studies between **SR19881** and GW501516 are not readily available in the published literature, this guide synthesizes data from individual studies on these compounds and other potent PPARα agonists to offer a comprehensive overview of their mechanisms, efficacy, and experimental validation.

Comparative Overview of SR19881 (as represented by potent PPARα agonists) and GW501516

The primary distinction between **SR19881** and GW501516 lies in their target receptor subtype. **SR19881** is an agonist of PPAR α , which is highly expressed in tissues with high rates of fatty acid catabolism, such as the liver, heart, and skeletal muscle. Conversely, GW501516 is a selective agonist of PPAR δ , which is ubiquitously expressed and plays a crucial role in fatty acid oxidation, particularly in skeletal muscle and adipose tissue.



Feature	SR19881 (Represented by Potent PPARα Agonists)	GW501516 (Cardarine)
Primary Target	Peroxisome Proliferator- Activated Receptor Alpha (PPARα)	Peroxisome Proliferator- Activated Receptor Delta (PPARδ)
Mechanism of Action	Activates PPARα, leading to the upregulation of genes involved in fatty acid uptake, transport, and mitochondrial and peroxisomal β-oxidation.	Activates PPARδ, which in turn recruits coactivators to upregulate the expression of proteins involved in fatty acid metabolism and energy expenditure.
Tissue Specificity of Action	Primarily active in the liver, heart, and to a lesser extent, skeletal muscle.	Highly active in skeletal muscle and adipose tissue.
Reported Effects on Fatty Acid Oxidation (In Vitro)	A potent PPARα agonist, ureido-fibrate-5 (UF-5), stimulated mitochondrial palmitate β-oxidation by 1.6-fold in human skeletal muscle cells[1].	Increased fatty acid oxidation in L6 myotubes in a dosedependent manner, with a 1.6-fold increase observed at 100 nM[2].
Reported Effects on Fatty Acid Oxidation (In Vivo)	A 3-week treatment with UF-5 resulted in a 2.3-fold elevation of muscle Carnitine Palmitoyltransferase I (CPT I) mRNA levels in hamsters[1].	Enhanced fatty acid β- oxidation in the quadriceps muscle of mice in a dose- dependent manner, with a 1.8- fold increase at a 10 mg/kg dose[2].
Key Target Gene Induction in Muscle	Potent PPARα agonists have been shown to increase the expression of genes such as CPT1, PDK4, and UCP3[3][4]. Fenofibrate treatment in rats led to increased mRNA expression of PDK4, CPT1-M,	GW501516 treatment in C2C12 myotubes increased Cpt-1 mRNA by 2.4-fold and Pdk-4 mRNA by 3.3-fold[6]. It also robustly activates the expression of CPT1b, PDK4, and UCP3[7].

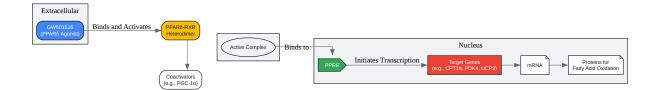


CPT2, and FACO in soleus muscle[5].

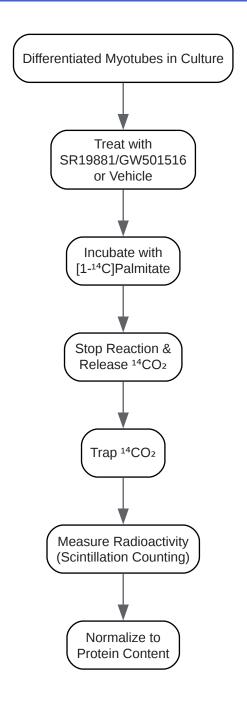
Signaling Pathways

The distinct receptor targets of **SR19881** and GW501516 result in the activation of different, albeit overlapping, signaling pathways to enhance fatty acid oxidation.









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